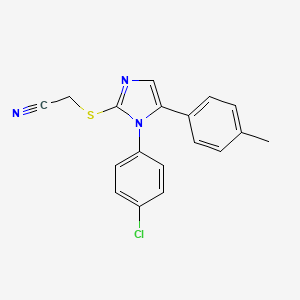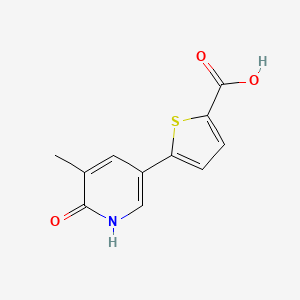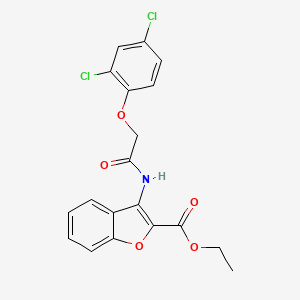![molecular formula C21H25NO3 B2884836 {[3-(Propan-2-yl)phenyl]carbamoyl}methyl 2-phenylbutanoate CAS No. 1794982-25-4](/img/structure/B2884836.png)
{[3-(Propan-2-yl)phenyl]carbamoyl}methyl 2-phenylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“{[3-(Propan-2-yl)phenyl]carbamoyl}methyl 2-phenylbutanoate” is a chemical compound. Unfortunately, there’s not much specific information available about this compound .
Synthesis Analysis
The synthesis of similar compounds often involves processes like the Suzuki–Miyaura coupling . This is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. It’s known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Applications De Recherche Scientifique
X-Ray Structures and Computational Studies
This compound has been characterized through various techniques such as FTIR, UV–Vis, and NMR spectroscopy, and its structure determined by X-ray diffraction. Computational studies using density functional theory (DFT) and TDDFT methods also contribute to understanding its properties, particularly in relation to cathinones, which are of interest in the field of chemistry and materials science (Nycz et al., 2011).
Biosynthesis from Renewable Carbon
The compound's relevance extends to the biosynthesis of green chemicals from renewable resources. It serves as a building block in polymer synthesis, illustrating its potential in sustainable materials science. This approach is especially significant in developing biotechnological processes that replace conventional chemistry and petrochemicals as carbon sources (Rohwerder & Müller, 2010).
Synthesis and Biological Activity Screening
The compound has been synthesized along with similar compounds, and their biological activities have been investigated. Studies on cytotoxicity, anti-inflammatory, and antibacterial activities contribute to understanding their potential medical applications, particularly in the context of prodrugs (Yancheva et al., 2015).
Application in Tissue Engineering Materials
Its relation to polyhydroxyalkanoates (PHA), particularly in the context of tissue engineering, is notable. PHAs are biodegradable and thermoprocessable polymers used in medical devices and tissue engineering. The compound's connection to this field highlights its potential in developing biocompatible materials for medical applications (Chen & Wu, 2005).
Anticonvulsant Activity
Research into esters based on the compound has shown potential anticonvulsant properties. This is particularly significant in the development of new pharmaceuticals for treating seizures (Nesterkina et al., 2022).
DNA Binding Interactions
Studies on amide derivatives of the compound have explored their interactions with DNA. This research is crucial for understanding the molecular mechanisms of these compounds and their potential applications in genetics and biochemistry (Arshad et al., 2017).
Propriétés
IUPAC Name |
[2-oxo-2-(3-propan-2-ylanilino)ethyl] 2-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-4-19(16-9-6-5-7-10-16)21(24)25-14-20(23)22-18-12-8-11-17(13-18)15(2)3/h5-13,15,19H,4,14H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEUIRIUMYKTLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC=CC(=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-(Propan-2-yl)phenyl]carbamoyl}methyl 2-phenylbutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2884753.png)
![2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2884756.png)
amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2884759.png)

![N-(3,4-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2884763.png)
![(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B2884764.png)

![1-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methyl-3-(oxan-4-yl)urea](/img/structure/B2884767.png)
![4-fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide](/img/structure/B2884768.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2884770.png)

![8-(4-acetylpiperazin-1-yl)-7-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2884773.png)
